molecular formula C18H15N3O2S B12628367 5-Acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one CAS No. 918543-26-7

5-Acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one

Cat. No.: B12628367
CAS No.: 918543-26-7
M. Wt: 337.4 g/mol
InChI Key: IUAUIOZNQPKHKQ-UHFFFAOYSA-N
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Description

5-Acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring fused with a pyrimidine ring, and it contains functional groups such as acetyl, methyl, phenyl, and sulfanyl, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions with sodium methoxide (MeONa) in butanol (BuOH) . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process, leading to the formation of the desired pyridinone derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid for oxidizing the sulfanyl group.

    Reduction: Sodium borohydride for reducing carbonyl groups.

    Substitution: Various electrophiles or nucleophiles for substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl or pyrimidinyl derivatives.

Scientific Research Applications

5-Acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can disrupt key signaling pathways involved in cell proliferation and survival, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various scientific research applications.

Biological Activity

5-Acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an acetyl group, a methyl group, a phenyl group, and a pyrimidine moiety linked through a sulfanyl group. Its chemical formula is C14H14N2OSC_{14}H_{14}N_2OS, which contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar pyridine and pyrimidine derivatives. For instance, compounds with structural similarities have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Control (Ciprofloxacin)2E. coli
Control (Isoniazid)0.25S. aureus

The minimum inhibitory concentration (MIC) for similar compounds has been reported as low as 3.12 µg/mL against S. aureus, indicating that derivatives of this structure may also exhibit potent antimicrobial properties .

Anticancer Activity

The compound's structural components suggest potential anticancer activity, particularly against rapidly dividing cells. Research on related compounds has demonstrated significant antiproliferative effects in various cancer cell lines, with IC50 values often below 10 µM.

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Control (Doxorubicin)0.5A549 (lung cancer)
Control (Paclitaxel)0.8MCF7 (breast cancer)

In vitro studies have shown that compounds similar to this one can inhibit the growth of cancer cells such as A549 and MCF7 with varying degrees of effectiveness .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyridine derivatives act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.
  • Interference with DNA Replication : Compounds that target nucleic acids can prevent replication in rapidly dividing cells, contributing to their anticancer effects.
  • Biofilm Disruption : Certain derivatives have shown efficacy in inhibiting biofilm formation in bacterial strains, enhancing their antimicrobial potential.

Case Studies

A recent study evaluated the antibacterial efficacy of various pyridine derivatives against resistant strains of bacteria, demonstrating that modifications in the sulfanyl group significantly enhance activity . Another study focused on the cytotoxicity of similar compounds against human cancer cell lines, revealing promising results that warrant further exploration .

Properties

CAS No.

918543-26-7

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

5-acetyl-4-methyl-1-phenyl-3-pyrimidin-2-ylsulfanylpyridin-2-one

InChI

InChI=1S/C18H15N3O2S/c1-12-15(13(2)22)11-21(14-7-4-3-5-8-14)17(23)16(12)24-18-19-9-6-10-20-18/h3-11H,1-2H3

InChI Key

IUAUIOZNQPKHKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)SC3=NC=CC=N3

Origin of Product

United States

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